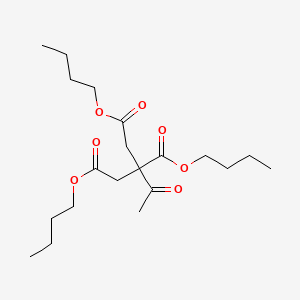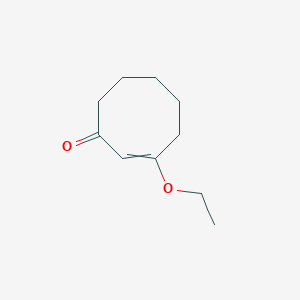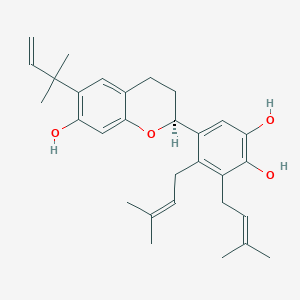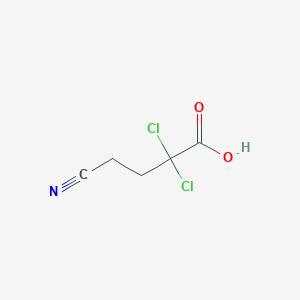
2,2-Dichloro-4-cyanobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-4-cyanobutanoic acid is an organic compound with the molecular formula C5H6Cl2NO2 It is a derivative of butanoic acid, where two chlorine atoms and a cyano group are substituted at the second and fourth positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4-cyanobutanoic acid can be achieved through several methods. One common approach involves the chlorination of 4-cyanobutanoic acid under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-4-cyanobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
2,2-Dichloro-4-cyanobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its derivatives may serve as potential drug candidates.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-4-cyanobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and a cyano group allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobutanoic acid: Similar in structure but lacks the cyano group.
4-Cyanobutanoic acid: Similar but lacks the chlorine atoms.
2,2-Dichlorobutyric acid: Similar but lacks the cyano group.
Uniqueness
2,2-Dichloro-4-cyanobutanoic acid is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical transformations and applications compared to its similar compounds.
Properties
CAS No. |
108195-88-6 |
|---|---|
Molecular Formula |
C5H5Cl2NO2 |
Molecular Weight |
182.00 g/mol |
IUPAC Name |
2,2-dichloro-4-cyanobutanoic acid |
InChI |
InChI=1S/C5H5Cl2NO2/c6-5(7,4(9)10)2-1-3-8/h1-2H2,(H,9,10) |
InChI Key |
WNLNBBCNMXRFDY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)(Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


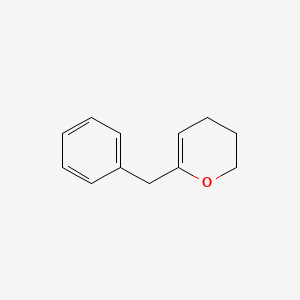
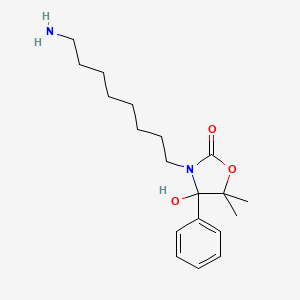
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)

![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
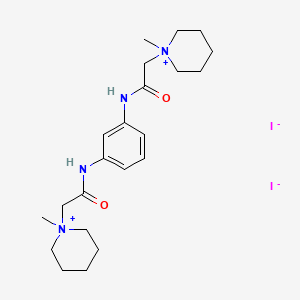

![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
